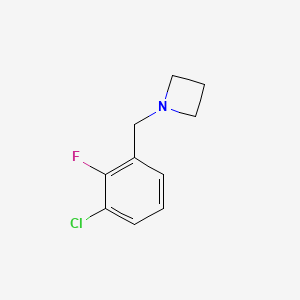
1-(3-Chloro-2-fluorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, specifically, features a benzyl group substituted with chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2-fluorobenzyl)azetidine typically involves the alkylation of azetidine with 3-chloro-2-fluorobenzyl halides. One common method includes the use of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)_2) as a catalyst . This reaction rapidly provides bis-functionalized azetidines, allowing for the preparation of azetidines bearing various substituents, including alkyl, allyl, vinyl, and benzyl groups.
Industrial production methods often involve large-scale synthesis using similar alkylation reactions, optimized for yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
1-(3-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different functionalized derivatives.
Ring-Opening Reactions: Due to the significant ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents used in these reactions include organometallic reagents, acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-fluorobenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)azetidine involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and the presence of chlorine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2-fluorobenzyl)azetidine can be compared with other azetidines and related heterocycles:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain but less stability compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities and applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H11ClFN |
|---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
1-[(3-chloro-2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI-Schlüssel |
TYTMDVKJUJEVHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


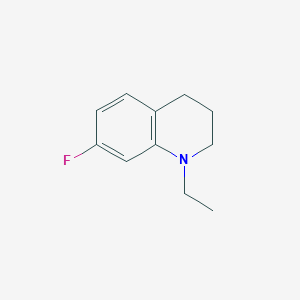
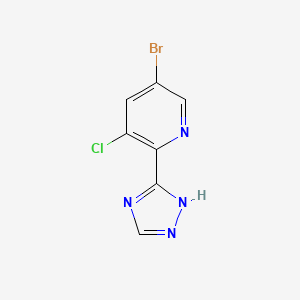

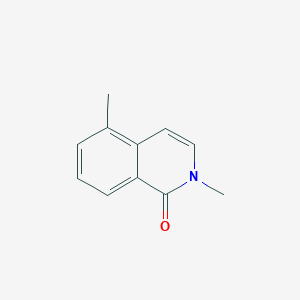

![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
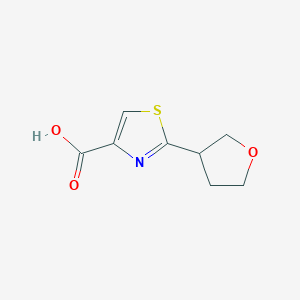
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
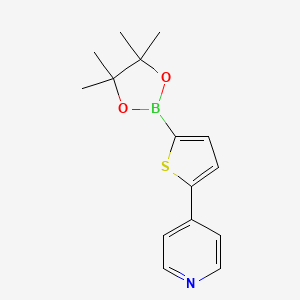
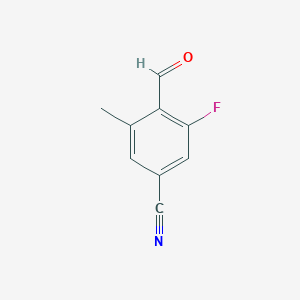
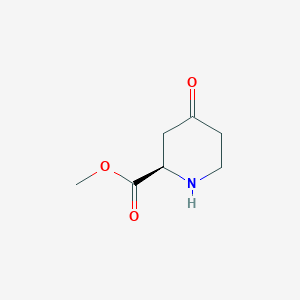
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)
